molecular formula C8H6ClFO5S B6162409 5-(chlorosulfonyl)-4-fluoro-2-methoxybenzoic acid CAS No. 2091000-08-5

5-(chlorosulfonyl)-4-fluoro-2-methoxybenzoic acid

Cat. No.: B6162409
CAS No.: 2091000-08-5
M. Wt: 268.6
InChI Key:
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Description

5-(chlorosulfonyl)-4-fluoro-2-methoxybenzoic acid is a compound of significant interest in both academic and industrial research Known for its unique structural features, it possesses a chlorosulfonyl group, a fluoro substituent, and a methoxy group on a benzoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(chlorosulfonyl)-4-fluoro-2-methoxybenzoic acid typically involves multi-step organic reactions. One common approach begins with the methoxylation of a precursor benzoic acid derivative, followed by halogenation to introduce the fluoro group. Subsequent chlorosulfonation, achieved through reaction with chlorosulfonic acid, adds the chlorosulfonyl group under controlled conditions. Each step must be carefully optimized to maintain the integrity of the intermediate compounds and ensure a high overall yield.

Industrial Production Methods

In an industrial setting, the production of this compound often employs continuous flow techniques for better efficiency and scalability. These methods leverage advanced reactor designs to control reaction parameters like temperature, pressure, and reactant concentration, thereby enhancing yield and purity. Catalysts and solvents are also chosen to minimize side reactions and simplify downstream processing.

Chemical Reactions Analysis

Types of Reactions

5-(chlorosulfonyl)-4-fluoro-2-methoxybenzoic acid undergoes several types of reactions, including:

  • Substitution: : The chlorosulfonyl group can be replaced by nucleophiles, leading to a variety of derivatives.

  • Reduction: : The chlorosulfonyl group can be reduced to a sulfonamide or a thiol group under appropriate conditions.

  • Oxidation: : The fluoro and methoxy groups may participate in oxidation reactions, although they are typically more resistant to such processes.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include:

  • Nucleophiles: : Such as amines or alcohols for substitution reactions.

  • Reducing agents: : Like lithium aluminum hydride or hydrogen gas for reduction reactions.

  • Oxidizing agents: : Such as potassium permanganate or chromium trioxide for oxidation reactions.

Major Products Formed

Reactions with this compound can yield:

  • Substituted benzoic acids: : Depending on the nucleophile used in substitution reactions.

  • Sulfonamides or thiols: : From reduction reactions.

  • Oxidized derivatives: : Formed under strong oxidizing conditions.

Scientific Research Applications

5-(chlorosulfonyl)-4-fluoro-2-methoxybenzoic acid finds applications in various scientific domains, including:

  • Chemistry: : As a precursor for synthesizing complex organic molecules and as an intermediate in the production of pharmaceuticals and agrochemicals.

  • Biology: : Its derivatives may serve as probes or inhibitors in biochemical assays, studying enzyme functions and interactions.

  • Industry: : Utilized in the manufacture of specialty chemicals, dyes, and advanced materials due to its reactive functional groups.

Mechanism of Action

The effects of 5-(chlorosulfonyl)-4-fluoro-2-methoxybenzoic acid are mediated by its functional groups, which interact with biological molecules or chemical reagents. The chlorosulfonyl group is particularly reactive, enabling the formation of covalent bonds with nucleophiles. This reactivity underlies its use in synthesizing derivatives with specific biological or chemical properties. The fluoro and methoxy groups may modulate the compound's electronic properties, affecting its reactivity and interactions with molecular targets.

Comparison with Similar Compounds

Similar Compounds

Compounds similar to 5-(chlorosulfonyl)-4-fluoro-2-methoxybenzoic acid include:

  • 4-fluoro-2-methoxybenzoic acid: : Lacking the chlorosulfonyl group, it is less reactive.

  • 5-(chlorosulfonyl)-2-methoxybenzoic acid: : Without the fluoro group, offering different reactivity and applications.

  • 5-(chlorosulfonyl)-4-fluorobenzoic acid: : Lacking the methoxy group, impacting its solubility and interaction with certain reagents.

Uniqueness

This compound stands out due to the presence of all three functional groups—chlorosulfonyl, fluoro, and methoxy—on the benzoic acid core. This unique combination imparts distinct reactivity and enables a wide range of applications in research and industry.

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Properties

CAS No.

2091000-08-5

Molecular Formula

C8H6ClFO5S

Molecular Weight

268.6

Purity

95

Origin of Product

United States

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